molecular formula C6H14ClNO B2910297 trans-2,6-Dimethylmorpholine hydrochloride CAS No. 59229-61-7

trans-2,6-Dimethylmorpholine hydrochloride

Cat. No.: B2910297
CAS No.: 59229-61-7
M. Wt: 151.63
InChI Key: SFEUYYPUMLXCLF-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2,6-Dimethylmorpholine hydrochloride: is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is a derivative of morpholine, characterized by the presence of two methyl groups at the 2 and 6 positions on the morpholine ring. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-2,6-Dimethylmorpholine hydrochloride typically involves the racemic separation of trans-2,6-dimethylmorpholine. One common method includes reacting racemic trans-2,6-dimethylmorpholine with optically active mandelic acid. The process involves the following steps :

    Reaction with Mandelic Acid: Racemic trans-2,6-dimethylmorpholine is reacted with optically active mandelic acid in isopropanol.

    Salt Formation: The reaction forms a salt between mandelic acid and one enantiomer of trans-2,6-dimethylmorpholine.

    Separation: The salt is then removed from the reaction medium, separating the desired enantiomer.

    Isolation: The optically active trans-2,6-dimethylmorpholine is isolated.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar racemic separation techniques. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: trans-2,6-Dimethylmorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry: In chemistry, trans-2,6-dimethylmorpholine hydrochloride is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is used to study the effects of morpholine derivatives on biological systems. It helps in understanding the interactions and mechanisms of action of similar compounds.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development and as a precursor for pharmaceutical compounds.

Industry: Industrially, this compound is used in the production of fungicides and other agrochemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of trans-2,6-dimethylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • cis-2,6-Dimethylmorpholine
  • 2,6-Dimethylmorpholine

Comparison: trans-2,6-Dimethylmorpholine hydrochloride is unique due to its specific stereochemistry, which influences its reactivity and interactions. Compared to cis-2,6-dimethylmorpholine, the trans isomer has different physical and chemical properties, making it suitable for distinct applications. The presence of the hydrochloride group also enhances its solubility and stability in various solvents .

Properties

IUPAC Name

(2S,6S)-2,6-dimethylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-3-7-4-6(2)8-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEUYYPUMLXCLF-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@@H](O1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.